3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile
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Overview
Description
“3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C8H7N3. It has an average mass of 145.161 Da and a monoisotopic mass of 145.063995 Da .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which includes “this compound”, has been reported in various studies. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by its molecular formula C8H7N3. More details about its structure can be found in the ChemSpider database .Chemical Reactions Analysis
The chemical reactions involving “this compound” are part of the synthetic strategies used to create 1H-pyrazolo[3,4-b]pyridine derivatives .Future Directions
Mechanism of Action
Target of Action
It’s known that pyrazolo[3,4-b]pyridines, a group of compounds to which 3-(1h-pyrazol-1-yl)pyridine-4-carbonitrile belongs, have been of interest due to their close similarity with the purine bases adenine and guanine . This suggests that they might interact with similar biological targets as these bases, such as various enzymes and receptors.
Mode of Action
It’s known that pyrazolo[3,4-b]pyridines can present two isomeric structures , which might influence their interaction with targets
Biochemical Pathways
It’s known that pyrazolopyrimidine, a similar scaffold, acts as a bioisostere of adenine and retains the main interactions of atp at the kinase domain . This suggests that this compound might also interact with ATP-dependent pathways, potentially affecting a wide range of cellular processes.
Result of Action
It’s known that pyrazole derivatives demonstrate potent anti-cancer activity by inhibition of an array of targets . This suggests that this compound might also have potential anti-cancer effects.
Biochemical Analysis
Biochemical Properties
They can donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property could potentially influence the way 3-(1H-Pyrazol-1-YL)pyridine-4-carbonitrile interacts with enzymes, proteins, and other biomolecules.
Cellular Effects
Related pyrazoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the addition of H+ ions to pyrazoles results in the formation of pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This could potentially explain how this compound exerts its effects at the molecular level.
Metabolic Pathways
It is known that cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways .
Properties
IUPAC Name |
3-pyrazol-1-ylpyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-2-4-11-7-9(8)13-5-1-3-12-13/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQRIBIXNOLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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